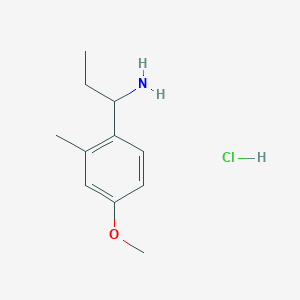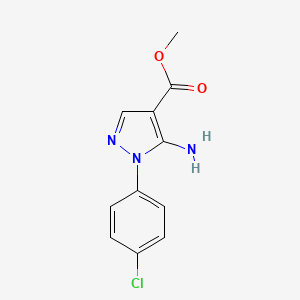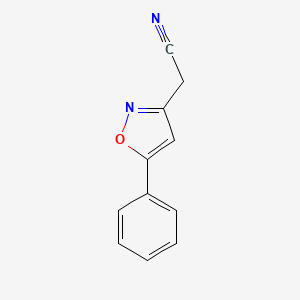![molecular formula C11H14ClFN2 B1415748 2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine CAS No. 2015552-86-8](/img/structure/B1415748.png)
2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine
Overview
Description
“2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine” is a chemical compound with the molecular formula C11H14ClFN2 . It has a molecular weight of 228.69 g/mol.
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methodologies. One such method involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . Another method involves the reaction of α-methyl or α methylene ketones with formamide in the presence of palladium (II) acetate and triphenylphosphine .
Molecular Structure Analysis
The conformation of the piperidin ring, in the solution state, was particularly studied from the coupling constants determined by recording a double-quantum filtered COSY experiment in phase-sensitive mode . The X-ray powder diffraction (XRPD) and differential scanning calorimetry results suggested that it crystallizes into one crystalline form which melts at 157 degrees C .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 210.70 g/mol and a topological polar surface area of 16.1 Ų . It has a complexity of 169 and does not have any hydrogen bond donor count .
Scientific Research Applications
Reactions and Synthesis
- Chemical Reactions and Product Formation : Pyridine reacts with CsSO4F in various solvents, producing a mixture of products including 2-fluoropyridine and 2-chloro or 2-alkoxypyridine. The distribution of these products strongly depends on the solvent used (Stavber & Zupan, 1990).
- Synthesis of Derivatives : The compound 2′-chloro-4-(1-methyl-1H-imidazol-2-yl)-2,4′-bipyridine is synthesized by reacting 2-chloro-4-(1-methyl-1H-imidazol-2-yl)pyridine with (2-chloropyridin-4-yl)boronic acid. This involves a palladium-catalyzed Suzuki–Miyaura carbon–carbon cross-coupling reaction (Zinad, AL-Duhaidahaw, & Al-Amiery, 2018).
Spectroscopy and Analysis
- Vibrational Spectra Analysis : Infrared and Raman spectra of chloro and bromopyridines, including 2-chloropyridine, have been measured and analyzed, providing comprehensive frequency assignments (Green, Kynaston, & Paisley, 1963).
- Spectroscopic Properties of Pyridine Derivatives : Pyridine derivatives like 2-hydrazino-6-methyl-4-(methoxymethyl)-5-nitropyridine-3-carbonitrile show interesting spectroscopic properties. Their absorption spectra vary with solvents, temperature, and pH levels (Tranfić, Halambek, Cetina, & Jukić, 2011).
Biological Applications
- Fluoroionophores for Metal Chelation : Derivatives based on diamine-salicylaldehyde show spectra diversity when interacting with metal cations. They have been tested for specific chelation of Zn+2 in various solutions, indicating potential applications in metal sensing (Hong, Lin, Hsieh, & Chang, 2012).
- Hydrazone-based Chemo-sensing : Salicylaldehyde-based hydrazones exhibit a "turn on" response toward Al3+ in certain mixtures. These compounds are selective and potent, with potential applications in living cell imaging (Rahman, Ali, Khalil, Guo, Zhang, Wang, Li, & Zhang, 2017).
Pharmacological Research
- Synthesis of Pharmaceutical Intermediates : The synthesis of 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, has been achieved with an overall yield of about 62%, indicating its importance in pharmaceutical synthesis (Li, 2012).
Advanced Materials and Chemistry
- Coordination Chemistry of Pyridines : Derivatives of pyridine, including those with chloro substituents, have been explored in coordination chemistry. This includes luminescent lanthanide compounds and iron complexes showing unusual thermal and photochemical spin-state transitions (Halcrow, 2005).
properties
IUPAC Name |
2-chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c12-11-7-9(1-4-14-11)8-15-5-2-10(13)3-6-15/h1,4,7,10H,2-3,5-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASGBLPHQJIFBDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1F)CC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-[(4-fluoropiperidin-1-yl)methyl]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Propanoic acid, 2-[[(butylthio)thioxomethyl]thio]-2-methyl-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415665.png)
![Octanoic acid, 8-[[(1,1-dimethylethoxy)carbonyl]amino]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1415666.png)
![L-Lysine, N6-[4-(1,1-dimethylethoxy)-1,4-dioxobutyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B1415668.png)

![2-[2-(Propane-2-sulfonyl)-ethoxy]-ethylamine hydrochloride](/img/structure/B1415670.png)
![7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415672.png)
![4-cyclopropyl-1-(4-fluorophenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415673.png)
![1-(2-methoxyphenyl)-4-methyl-6H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1415674.png)

![7-(4-methylphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415676.png)

![2-[4-(4-Phenylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethanamine](/img/structure/B1415684.png)
![ethyl 1H-pyrrolo[2,3-b]quinoline-2-carboxylate](/img/structure/B1415686.png)
![5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thiol](/img/structure/B1415687.png)